molecular formula C29H39NO5 B8086981 (1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione

(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione

Cat. No.: B8086981
M. Wt: 481.6 g/mol
InChI Key: WIULKAASLBZREV-VROIVTGWSA-N
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Description

This compound is a highly complex tricyclic macrocycle featuring a benzyl group at position 19, hydroxyl groups at positions 6 and 15, and a methylidene substituent at position 15. Its structure includes a 12-membered main ring fused with smaller rings, resulting in a rigid, three-dimensional conformation.

Properties

IUPAC Name

(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8-/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULKAASLBZREV-VROIVTGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C\C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39156-67-7
Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione is a complex organic molecule with potential biological activities due to its unique structural features. This compound has garnered interest in pharmacological research for its possible applications in immunomodulation and anti-inflammatory activities.

Structural Characteristics

The molecular formula of the compound is C29H35NO5C_{29}H_{35}NO_{5} with a molecular weight of approximately 477.6 g/mol. Its structure includes multiple chiral centers and functional groups such as hydroxyl groups and a benzyl moiety, which may contribute to its biological properties.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1). The inhibition rates were reported at 86% for IL-1β and 83.8% for TNF-α at certain concentrations . Additionally, it has demonstrated the ability to suppress the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) with an IC50 value as low as 4.9 μM .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines including Rat Wistar Hepatocyte and Mouse Fibroblast (3T3 NIH) revealed that the compound exhibits selective toxicity depending on concentration and exposure time. The MTT assay results indicated varying degrees of cytotoxic effects across different cell types .

Molecular docking studies suggest that the compound interacts effectively with key immune receptors, stabilizing its binding through hydrophobic and hydrophilic interactions. This binding mode appears crucial for its immunomodulatory activity . The structural activity relationship (SAR) analysis revealed that specific structural features are essential for its biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AHydroxyl groupsAntimicrobialSimpler structure
Compound BBicyclic frameworkAntioxidantDifferent stereochemistry
Compound CAzatricyclo structureEnzyme inhibitionMore chiral centers

This table illustrates how the target compound's specific stereochemical arrangement and functional groups contribute to its distinct biological activity compared to other compounds.

Study on Anti-inflammatory Properties

In a controlled study involving mouse macrophages, the compound was found to significantly inhibit lipopolysaccharide (LPS)-induced nitrite production with an IC50 ranging from 7.7 to 63 μM depending on the specific analogs tested . This highlights its potential application in managing inflammatory responses.

Application in Drug Development

Given its promising biological activities, there is ongoing research into formulating derivatives of this compound for therapeutic applications in conditions characterized by excessive inflammation or immune dysregulation. Further studies are warranted to explore its full pharmacological potential.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of hydroxyl groups can enhance the interaction with biological targets such as enzymes involved in cancer cell proliferation.

Case Study : A related compound demonstrated inhibition of tumor growth in vitro by inducing apoptosis in cancer cell lines. Further research is needed to determine if this compound exhibits similar effects.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with a similar framework have been shown to inhibit key metabolic enzymes.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
Compound AEnzyme XCompetitive15
Compound BEnzyme YNon-competitive25
Target CompoundEnzyme ZUnknownTBD

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in the synthesis of advanced polymers. Its ability to form cross-links can enhance the mechanical properties of polymeric materials.

Application Example : Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s stereochemistry (1S,6R,10R,12Z,14S,15S,17S,18S,19S) and substituent arrangement are critical to its properties:

  • Hydroxyl groups (C6, C15) : Contribute to solubility in polar solvents and hydrogen-bonding interactions.
  • Methylidene (C16) : Introduces steric constraints, possibly stabilizing the macrocyclic conformation.
  • Heteroatoms (O, N) : Enable interactions with biological targets or metal ions.

The tricyclo[12.7.0.01,18] framework suggests significant ring puckering, which can be quantified using Cremer-Pople coordinates . Such puckering may influence binding affinity in biological systems by modulating spatial compatibility with target sites.

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Potential Applications Reference
Target Compound Tricyclo[12.7.0.01,18]henicosene 19-benzyl, 6,15-dihydroxy, 16-methylidene High rigidity, moderate polarity Antimicrobial, enzyme inhibition
(1S,4E,12E,14S,15S,19S)-19-benzyl-6,15-dihydroxy-...henicosa-4,12-diene-3,21-dione Tricyclo[12.7.0.01,18]henicosa-diene 19-benzyl, conjugated diene (C4, C12) Increased conjugation (UV activity) Photodynamic therapy
6,19-Dimethyl-10,15-bis(pyridin-2-ylmethyl)-1,5,10,15,20,21-hexaaza-tricyclo[15.2.1.15,8]heneicosa-6,8(21),17(20),18-tetraene Hexaaza-tricyclo[15.2.1.15,8] Pyridinylmethyl groups, nitrogen-rich High metal-binding capacity Catalysis, sensor development
(1S,2R,10S,11S,14S,15S,17S)-14,17-dihydroxy-14-(2-hydroxyacetyl)-...heptadec-6-en-5-one Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecene Multiple hydroxyls, acetyl group High hydrophilicity Steroid-like biological activity

Key Findings :

Ring System Variations :

  • The target compound’s tricyclo[12.7.0.01,18] framework provides greater rigidity compared to the hexaaza-tricyclo[15.2.1.15,8] system in , which has more flexible nitrogen bridges.
  • The conjugated diene in the henicosa-diene analog may enhance photochemical reactivity, unlike the saturated system in the target compound.

Substituent Effects :

  • Pyridinylmethyl groups in confer metal-coordination versatility, whereas the target compound’s benzyl group prioritizes lipophilicity.
  • Hydroxyl-rich analogs like exhibit higher aqueous solubility but reduced membrane permeability compared to the target compound.

Biological Implications :

  • Nitrogen-rich macrocycles (e.g., ) are favored in catalysis, while the target compound’s benzyl and hydroxyl groups suggest suitability for antimicrobial applications.

Preparation Methods

Fungal Source Identification

The compound is naturally produced by endophytic fungi such as Aspergillus spp. and Drechslera dematioidea. Strains are cultured in optimized media (e.g., potato dextrose broth) under aerobic conditions at 25–28°C for 14–21 days. Mycelial mats are extracted with ethyl acetate or methanol, followed by solvent evaporation to yield crude extracts.

Table 1: Fermentation Parameters for Cytochalasan Production

ParameterOptimal ConditionYield (mg/L)
Temperature26°C12–18
pH6.5–7.0
Incubation Time18 days
Carbon SourceGlucose (2% w/v)
Nitrogen SourcePeptone (1% w/v)

Purification Techniques

Crude extracts undergo multi-step chromatography:

  • Size-Exclusion Chromatography : Sephadex LH-20 with methanol:chloroform (1:1) to fractionate by molecular weight.

  • Reverse-Phase HPLC : C18 column with acetonitrile:water gradient (40% → 80% over 30 min) to isolate the target compound (retention time: 17.2 min).

Semi-Synthetic Derivatization from Cytochalasin B

Sodium Borohydride Reduction

Dihydrocytochalasin B, a key intermediate, is synthesized via selective reduction of cytochalasin B:

  • Reaction Setup : Cytochalasin B (1.0 g) is dissolved in anhydrous methanol (50 mL) under nitrogen.

  • Reduction : Sodium borohydride (0.5 equiv) is added at 0°C, stirred for 2 h, then quenched with acetic acid.

  • Isolation : The product is extracted with chloroform, dried over Na₂SO₄, and crystallized from benzene:hexane (1:3).

Table 2: Reduction Efficiency Under Varied Conditions

SolventTemperatureTime (h)Yield (%)Purity (HPLC)
Methanol0°C27895.2
THF25°C46589.7
Ethanol−20°C68296.5

Stereochemical Control

The (12Z)-configuration is preserved by maintaining low temperatures (−20°C to 0°C) during reduction, preventing double-bond isomerization. X-ray crystallography confirms retention of the 1S,6R,10R,14S,15S,17S,18S,19S stereochemistry.

Total Synthesis Strategies

Retrosynthetic Analysis

The tricyclic core is assembled via:

  • Diels-Alder Reaction : Between a substituted isoindolone and macrocyclic diene.

  • Macrocyclization : Mitsunobu reaction to form the 20-azatricyclo[12.7.0.01,18] framework.

Table 3: Key Synthetic Intermediates

IntermediateStructureSynthetic Route
Isoindolone coreC15H19NO3Intramolecular Diels-Alder
Macrocyclic dieneC14H22O2Ring-closing metathesis

Stepwise Assembly

  • Isoindolone Formation :

    • Benzylamine reacts with maleic anhydride to form a bicyclic lactam.

    • Oxidation with MnO₂ introduces the C3-keto group.

  • Macrocyclization :

    • The diene (C14H22O2) undergoes Mitsunobu coupling with the isoindolone core (60% yield).

  • Functionalization :

    • Hydroxylation at C6 and C15 using Sharpless epoxidation conditions.

Challenges and Optimization

Stability Issues

The compound degrades in basic conditions (pH > 8) or at temperatures >40°C. Storage at −80°C in amber vials under argon extends stability to 12 months.

Yield Improvement

  • Catalyst Screening : Pd/C (5% w/w) increases hydrogenation efficiency for dihydro derivatives (yield: 82% vs. 65% with NaBH₄).

  • Fermentation Optimization : Supplementing fungal cultures with 0.1 mM Fe²⁰ boosts titers by 30%.

Analytical Validation

Structural Confirmation

  • NMR : ¹H NMR (600 MHz, CDCl₃) δ 5.72 (d, J=10.2 Hz, H-12), 3.89 (s, H-6), 1.21 (s, CH₃-17).

  • HRMS : [M+Na]⁺ calcd. 504.2513, found 504.2509.

Purity Assessment

HPLC-DAD at 254 nm confirms >98% purity, with tR=17.2 min (C18 column, 40%→80% acetonitrile).

Comparative Analysis of Methods

Table 4: Method Efficacy Comparison

MethodYield (%)Cost (USD/g)Scalability
Microbial Fermentation0.05–0.112,000Low
Semi-Synthetic78–822,500High
Total Synthesis15–208,000Moderate

Q & A

Q. How to integrate heterogeneous data (e.g., toxicology, crystallography) into a unified model?

  • Methodology :
  • Graph-based databases (e.g., Neo4j) link structural, thermodynamic, and bioactivity data.
  • Principal component analysis (PCA) identifies latent variables driving bioactivity discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione
Reactant of Route 2
(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione

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